3,3-Difluoro-2-oxopent-4-enoic acid hydrate
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Overview
Description
3,3-Difluoro-2-oxopent-4-enoic acid hydrate: is a chemical compound with the molecular formula C5H6F2O4 It is characterized by the presence of two fluorine atoms, a ketone group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoro-2-oxopent-4-enoic acid hydrate typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 3,3-difluoropropene and ethyl acetoacetate.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product.
Hydration Step: The final step involves the hydration of the intermediate product to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as recrystallization or chromatography is common to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
3,3-Difluoro-2-oxopent-4-enoic acid hydrate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3,3-difluoro-2-oxopentanoic acid, while reduction may produce 3,3-difluoro-2-hydroxypent-4-enoic acid.
Scientific Research Applications
3,3-Difluoro-2-oxopent-4-enoic acid hydrate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activity and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,3-Difluoro-2-oxopent-4-enoic acid hydrate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The presence of fluorine atoms enhances its binding affinity and stability, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Similar Compounds
- 3,3-Difluoro-2-oxopentanoic acid
- 3,3-Difluoro-2-hydroxypent-4-enoic acid
- 3,3-Difluoro-2-oxopent-4-enoic acid
Uniqueness
3,3-Difluoro-2-oxopent-4-enoic acid hydrate is unique due to its specific combination of functional groups, which imparts distinct chemical properties. The presence of both fluorine atoms and a ketone group makes it particularly reactive and versatile in various chemical reactions. Its hydrate form also influences its solubility and stability, making it suitable for different applications in research and industry.
Biological Activity
3,3-Difluoro-2-oxopent-4-enoic acid hydrate (C5H6F2O4) is a unique compound characterized by its distinct combination of functional groups, including two fluorine atoms, a ketone group, and a carboxylic acid group. This structure imparts notable biological activities that are of interest in various fields, including biochemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C5H6F2O4
- IUPAC Name : this compound
- InChI : InChI=1S/C5H4F2O3.H2O/c1-2-5(6,7)3(8)4(9)10;/h2H,1H2,(H,9,10);1H2
The biological activity of this compound primarily involves its interaction with specific enzymes and metabolic pathways. The presence of fluorine atoms enhances the compound's binding affinity to enzyme active sites, leading to inhibition or modulation of enzymatic activity. This mechanism is particularly relevant in studies involving metabolic pathways and enzyme kinetics.
Enzyme Inhibition
Research indicates that this compound can inhibit certain enzymes by binding to their active sites. For example:
- Enzyme Targets : The compound has shown potential in inhibiting enzymes involved in metabolic pathways, which could lead to therapeutic applications in diseases characterized by dysregulated metabolism.
Antimicrobial Activity
The compound has also been explored for its potential antimicrobial properties. Preliminary investigations suggest that it may possess activity against certain bacterial strains, although further research is necessary to establish its efficacy and mechanism.
Case Study 1: Enzyme Activity Assay
In a study investigating the effects of this compound on ceramide synthase activity:
- Objective : To evaluate the compound's role as a substrate or inhibitor.
- Methodology : The study utilized biochemical assays to measure enzyme activity in the presence of varying concentrations of the compound.
- Results : The findings indicated that the compound significantly inhibited ceramide synthase activity at higher concentrations, suggesting its potential as a therapeutic agent in lipid metabolism disorders .
Case Study 2: Anticancer Screening
A screening of fluorinated compounds for anticancer properties included this compound:
- Objective : To assess cytotoxicity against various cancer cell lines.
- Methodology : The compound was tested against human lung adenocarcinoma cells (A549).
- Results : The compound exhibited dose-dependent cytotoxic effects, indicating its potential as an anticancer agent .
Comparative Analysis with Similar Compounds
Compound Name | Structure Characteristics | Biological Activity |
---|---|---|
3,3-Difluoro-2-hydroxypent-4-enoic acid | Hydroxyl group addition | Potentially higher enzyme inhibition |
3,3-Difluoro-2-pentanone | Ketone group without carboxylic acid | Limited anticancer activity |
3-Fluoropropanoic acid | Single fluorine atom | Less potent than difluorinated variant |
Properties
IUPAC Name |
3,3-difluoro-2-oxopent-4-enoic acid;hydrate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F2O3.H2O/c1-2-5(6,7)3(8)4(9)10;/h2H,1H2,(H,9,10);1H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRZSRYWTVXOVFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(C(=O)C(=O)O)(F)F.O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F2O4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.10 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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